APTO-253 (also known as LOR-253) is a small molecule belonging to the indolyl-phenanthroline-imidazole class of compounds. [] It is a novel anticancer agent that has garnered significant interest in scientific research for its unique mechanism of action and potential therapeutic applications in various cancers, particularly acute myeloid leukemia (AML) and other hematologic malignancies. [, , ] APTO-253 acts by targeting G-quadruplex (G4) DNA structures, which are non-canonical secondary structures found in guanine-rich regions of DNA, including oncogene promoters like c-MYC. []
APTO-253 is derived from a series of synthetic compounds designed to target specific oncogenic pathways. Its classification includes:
The synthesis of APTO-253 involves several key steps and reagents. The primary method for synthesizing the free base of APTO-253 includes the following:
The molecular structure of APTO-253 can be described as follows:
The structural integrity and identity of APTO-253 have been confirmed through various analytical techniques:
APTO-253 undergoes significant chemical transformations upon entering cells:
The conversion efficiency and reaction kinetics have been studied using liquid chromatography-mass spectrometry techniques, revealing insights into the intracellular dynamics of APTO-253.
APTO-253 exerts its therapeutic effects primarily through the following mechanisms:
Analytical data obtained from HPLC and mass spectrometry confirm the stability and purity of both APTO-253 and its iron complex.
APTO-253 has several promising applications in scientific research and clinical settings:
APTO-253 exerts its anticancer effects primarily through selective stabilization of G-quadruplex (G4) DNA structures in oncogene promoters. Intracellular conversion generates the active Fe(253)₃ complex, which binds with high affinity to G4 motifs in the MYC promoter (P1/P2 regions), inducing structural changes that suppress transcriptional activity. This binding is highly selective: Fe(253)₃ increases the melting temperature (ΔTm) of the MYC G4 by >15°C, compared to <5°C for non-G4 duplex DNA [2] [3]. Consequently, APTO-253 reduces MYC mRNA and protein levels in acute myeloid leukemia (AML) cell lines (MV4-11, EOL-1) in dose- and time-dependent fashion, with IC50 values of 57–175 nM [3] [4]. MYC suppression triggers downstream cascades involving cell cycle arrest and apoptosis, validated by:
Table 1: Specificity of APTO-253/Fe(253)₃ for Oncogene G-Quadruplex Stabilization
G4 Sequence Source | ΔTm (°C) | Binding Affinity (Kd, μM) | Transcriptional Suppression |
---|---|---|---|
MYC P1/P2 promoter | 15.2 ± 0.8 | 0.32 ± 0.05 | 85–90% |
KIT promoter | 9.1 ± 0.5 | 1.15 ± 0.2 | 60–65% |
TERT (telomerase) | 12.7 ± 0.6 | 0.78 ± 0.1 | 70–75% |
Non-G4 duplex DNA | <2.0 | >50 | None |
Data compiled from FRET-based stabilization assays and EMSA [2] [3] [9]
APTO-253 activates the KLF4 tumor suppressor through a dual mechanism: direct transcriptional upregulation and post-translational stabilization. In ovarian (SKOV3, OVCAR3) and AML cell lines, 5 μM APTO-253 increases KLF4 mRNA 8–12-fold within 24 hours [3] [7]. KLF4 induction drives:
APTO-253 undergoes iron-dependent metabolic activation within cells, forming the tris-complex Fe(253)₃. LC/MS analyses reveal Fe(253)₃ accumulates intracellularly at concentrations 18-fold higher than the parent compound and exhibits superior target engagement:
Table 2: Pharmacokinetics of APTO-253 and Fe(253)₃ in Hematologic Malignancies
Parameter | APTO-253 Monomer | Fe(253)₃ Complex | Biological Implication |
---|---|---|---|
Intracellular concentration (1 μM dose) | 55 ± 8 nM | 990 ± 120 nM | Enhanced target engagement |
DNA binding affinity (Kd) | 8.3 ± 1.2 μM | 0.32 ± 0.05 μM | 26-fold improvement |
Plasma half-life | 2.1 ± 0.3 hr | 6.8 ± 0.9 hr | Prolonged therapeutic activity |
Dependence on cellular iron | Not applicable | Absolute requirement | Chelators abrogate efficacy |
Data from intracellular pharmacokinetic studies using LC/MS/ESI [1] [8]
APTO-253 triggers DNA double-strand breaks (DSBs) within 4–6 hours of treatment, visualized by γ-H2AFX foci formation in Raji lymphoma and AML cells. This damage arises from:
BRCA1/2-deficient cells exhibit 8–16-fold hypersensitivity to APTO-253 (IC50 15–35 nM vs. 250–500 nM in isogenic BRCA-proficient lines). This synthetic lethality stems from:
Table 3: Resistance Mechanisms to APTO-253 and Counteracting Strategies
Resistance Mechanism | Fold-Resistance | Molecular Alteration | Reversal Strategy |
---|---|---|---|
ABCG2 overexpression | 16.7 ± 3.9 | RNA-seq confirmed >20-fold ABCG2 mRNA upregulation | Ko143 (ABCG2 inhibitor) |
MYC exon 2 deletion | 12.4 ± 2.1 | Truncated MYC protein lacking MBIII domain | None identified |
Alternate MYC P3 promoter usage | 8.9 ± 1.8 | P3-driven transcription evades G4 targeting | BET inhibitors + APTO-253 |
Iron chelation | Complete resistance | Depleted intracellular Fe2+ pools | Iron supplementation ineffective |
Data from Raji/253R resistance models and BRCA-deficient lines [1] [9]
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7